4,5-Diphenylpyridazin-3(2H)-one
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
591769-88-9 |
|---|---|
Molecular Formula |
C16H12N2O |
Molecular Weight |
248.28 g/mol |
IUPAC Name |
4,5-diphenyl-1H-pyridazin-6-one |
InChI |
InChI=1S/C16H12N2O/c19-16-15(13-9-5-2-6-10-13)14(11-17-18-16)12-7-3-1-4-8-12/h1-11H,(H,18,19) |
InChI Key |
FHDAQQSVIKNISU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=O)NN=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 4,5 Diphenylpyridazin 3 2h One and Its Functionalized Analogues
Classical and Contemporary Cyclization Pathways
Traditional methods for the synthesis of the pyridazinone ring system have been well-established and continue to be refined. These pathways typically involve the cyclization of linear precursors that already contain the necessary carbon and nitrogen framework.
Condensation Reactions from 1,4-Dicarbonyl Precursors and Hydrazines
The most fundamental and widely employed method for constructing the pyridazin-3(2H)-one ring is the condensation reaction between a 1,4-dicarbonyl compound, specifically a γ-ketoacid, and a hydrazine (B178648) derivative. wikipedia.orgchemtube3d.com This reaction proceeds via a cyclocondensation mechanism, where the hydrazine reacts with the two carbonyl groups of the precursor to form a cyclic dihydropyridazinone, which can then be oxidized to the final pyridazinone.
The general reaction involves the treatment of a γ-ketoacid, such as 4-oxo-4-phenylbutanoic acid derivatives, with hydrazine hydrate (B1144303) or substituted hydrazines. The initial step is the formation of a hydrazone with one of the carbonyl groups, followed by an intramolecular cyclization and dehydration to yield the pyridazinone ring. liberty.edunih.gov For the synthesis of 4,5-diphenylpyridazin-3(2H)-one, a key precursor would be a 2,3-diphenyl-4-oxobutanoic acid derivative. The reaction of 1,4-diketones with hydrazine is also a common route to pyridazines. chemtube3d.com
A series of aryl-substituted pyridazines have been synthesized in high yields by reacting 1,2-diacyl fulvenes with hydrazine hydrate at room temperature. liberty.edu This method highlights the versatility of using different 1,4-dicarbonyl precursors for the synthesis of various pyridazine (B1198779) derivatives.
Table 1: Examples of Pyridazinone Synthesis from 1,4-Dicarbonyl Precursors
| 1,4-Dicarbonyl Precursor | Hydrazine Derivative | Product | Reference |
| 1,2-Diacylcyclopentadienes (fulvenes) | Hydrazine hydrate | 5,6-fused ring pyridazines | liberty.edu |
| 4-Oxoalkanoic acids | Hydrazine | 4,5-Dihydropyridazin-3(2H)-ones | nih.gov |
| 1,4-Diketone | Hydrazine | Dihydropyridazine | chemtube3d.com |
| 3-Benzoyl picolinic acid | Hydrazine hydrate | 5-Phenylpyrido[3,2-d]pyridazin-8(7H)-one | researchgate.net |
Friedel-Crafts Acylation and Subsequent Cyclization Strategies
The Friedel-Crafts acylation is a powerful tool for introducing an acyl group onto an aromatic ring and serves as a key step in multi-step syntheses of pyridazinones. sigmaaldrich.comnih.gov This strategy typically involves the acylation of an aromatic substrate with a dicarboxylic acid anhydride (B1165640), such as succinic anhydride, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). consensus.app This reaction forms a β-aroylpropionic acid, which is a type of γ-ketoacid.
This γ-ketoacid can then undergo cyclization with hydrazine or its derivatives to form the corresponding dihydropyridazinone. For the synthesis of this compound, this would entail a Friedel-Crafts reaction that leads to a precursor with the required phenyl substituents. For instance, the reaction of picolinic acid anhydride with benzene (B151609) under Friedel-Crafts conditions yields 3-benzoyl picolinic acid, which upon reaction with hydrazine hydrate, affords a pyridopyridazinone derivative. researchgate.net
Intramolecular Friedel-Crafts cyclization is another important strategy. beilstein-journals.orgnih.govbeilstein-journals.org In this approach, a molecule containing both an aromatic ring and an acylating functional group is cyclized to form a fused ring system. This method is particularly useful for creating more complex, polycyclic pyridazinone analogues.
Utilization of Bifunctional Intermediates (e.g., γ-keto-thioesters)
Bifunctional intermediates play a crucial role in streamlining synthetic pathways. While direct literature on the use of γ-keto-thioesters for the synthesis of this compound is specific, the principle of using bifunctional compounds is well-documented. For example, polymer-supported γ-keto-esters have been utilized in the solid-phase synthesis of 4,5-dihydro-3(2H)-pyridazinones. nih.gov These resin-bound keto-esters react with various hydrazines to form hydrazones, which then undergo cyclization and cleavage from the resin to yield the desired pyridazinone products in good yields. nih.gov This solid-phase approach allows for the rapid generation of diverse pyridazinone libraries.
Modern and Green Chemistry Approaches
In recent years, there has been a significant shift towards the development of more sustainable and efficient synthetic methods. These "green" chemistry approaches aim to reduce waste, minimize energy consumption, and utilize less hazardous materials.
One-Pot Multicomponent Reactions
One-pot multicomponent reactions (MCRs) have emerged as a highly efficient strategy for the synthesis of complex molecules from simple starting materials in a single synthetic operation. ekb.egresearchgate.netnih.govgrowingscience.comresearchgate.net These reactions offer numerous advantages, including reduced reaction times, lower costs, and minimized waste generation. researchgate.net Several MCRs have been developed for the synthesis of substituted pyridines and pyridazinones. ekb.egnih.govgrowingscience.comresearchgate.net
For instance, a one-pot, four-component condensation of aldehydes, hydrazine hydrate, succinic or phthalic anhydride, and 1,3-dicarbonyl compounds has been shown to be an effective method for preparing various pyridazino and pyrazolo derivatives. nih.gov Another example is the one-pot three-component domino reaction of phenylhydrazine (B124118) and two different β-ketonitriles to produce 4-aminopyrazolo[3,4-b]pyridine derivatives in good yields. researchgate.net These MCR strategies provide a versatile and atom-economical route to a wide range of functionalized pyridazinone analogues.
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis has become a valuable tool in green chemistry, often leading to dramatic reductions in reaction times, increased yields, and improved product purities compared to conventional heating methods. nih.govnih.govyoutube.comeurekaselect.com The application of microwave irradiation has been successfully employed in the synthesis of various pyridazine and pyridazinone derivatives. nih.govnih.govmdpi.com
For example, the synthesis of novel 1-thiazolyl-pyridazinedione derivatives has been achieved through a multicomponent synthesis under microwave irradiation using chitosan (B1678972) as a natural, basic catalyst. nih.gov This method not only provides high yields and short reaction times but also utilizes an environmentally friendly catalyst. nih.gov Similarly, a microwave-assisted, one-step, multi-component reaction has been developed for the green synthesis of pyridinyl-1,3,5-triazine-2,4-diamine hybrids under neat conditions. nih.gov These examples demonstrate the significant potential of microwave-assisted synthesis for the efficient and sustainable production of this compound and its derivatives.
Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis
| Reaction | Conventional Method | Microwave-Assisted Method | Reference |
| Synthesis of 2,3-disubstituted-8-hydroxy-6-methyl-2H,5H-pyrido[3,2-f] consensus.appnih.govthiazepin-5-ones | Boiling in acetic acid, lower yield | 500 W, 140 °C, 30 min, higher yield | mdpi.com |
| Synthesis of 1-thiazolyl-pyridazinedione derivatives | Longer reaction times | 500 W, 150 °C, 4-8 min | nih.gov |
| Synthesis of pyridinyl-1,3,5-triazine-2,4-diamine hybrids | Traditional hazardous methods, longer times | Neat reaction, reduced time and complexity | nih.gov |
Solid-Phase and Grinding Methodologies
Modern synthetic chemistry increasingly emphasizes efficiency, high-throughput screening, and green chemistry principles. Solid-phase synthesis and mechanochemical methods like grinding offer significant advantages in this regard for the preparation of pyridazinone libraries.
Solid-Phase Synthesis:
Solid-phase organic synthesis (SPOS) provides a powerful platform for the rapid generation of compound libraries. In the context of pyridazinones, this technique allows for the attachment of a building block to a solid support, followed by sequential reactions to construct the heterocyclic core and introduce diversity. For instance, a resin-bound β-ketoester can be condensed with a hydrazine derivative, followed by cyclization and cleavage from the resin to yield the desired pyridazinone. While specific examples detailing the solid-phase synthesis of this compound are not abundant in the reviewed literature, the principles of SPOS are readily applicable. The use of a 2-chlorotritylchloride resin is a common strategy in solid-phase synthesis, allowing for the attachment of molecules via side chains and subsequent N-terminal elongation to build peptide-like structures or other organic molecules. nih.gov This approach could be adapted for the synthesis of functionalized pyridazinones.
Grinding Methodologies:
Mechanochemistry, particularly solvent-free grinding, has emerged as an eco-friendly alternative to traditional solvent-based synthesis. nih.gov This high-efficiency technique involves the mechanical mixing of solid reactants, often with a catalytic amount of a reagent, to induce chemical reactions. nih.gov The advantages include reduced solvent waste, shorter reaction times, and often, improved yields and selectivity. nih.gov The synthesis of various heterocyclic compounds, including pyrazoles and pyrazines, has been successfully achieved using grinding methods. nih.gov For the synthesis of pyridazinones, a grinding approach could involve the neat reaction of a 1,2-dicarbonyl compound with a hydrazine derivative in a mortar and pestle or a ball mill. This method offers a green and efficient route to the pyridazinone scaffold. nih.govnih.gov
Catalytic Systems in Pyridazinone Formation
The use of catalysts is pivotal in modern organic synthesis for enhancing reaction rates, yields, and selectivity. Several catalytic systems have been effectively employed in the synthesis of pyridazinones.
L-proline Functionalized Nanomagnetics:
Organocatalysis, utilizing small organic molecules as catalysts, has gained significant traction. L-proline and its derivatives are powerful organocatalysts for a wide array of organic transformations. nih.gov To overcome the challenges of catalyst separation and recycling, L-proline can be immobilized on magnetic nanoparticles. nih.govresearchgate.net These L-proline functionalized magnetic nanoparticles serve as highly efficient and reusable catalysts. nih.govresearchgate.netnih.gov While direct application to this compound synthesis is not explicitly detailed, their use in the synthesis of other nitrogen-containing heterocycles, like 2,4,6-triarylpyridines, through one-pot multi-component reactions highlights their potential. nih.govresearchgate.net The synthesis of pyridazinones could be envisioned through a one-pot reaction of a 1,4-dicarbonyl compound, a hydrazine, and potentially another component, catalyzed by these recyclable nanomaterials under solvent-free or green solvent conditions.
Palladium Catalysis:
Palladium-catalyzed cross-coupling reactions are indispensable tools for the formation of carbon-carbon and carbon-heteroatom bonds. thieme-connect.comresearchgate.netnih.gov These methods have been extensively used for the functionalization of the pyridazinone core. thieme-connect.comresearchgate.net For instance, Suzuki, Stille, and Sonogashira couplings of halogenated pyridazinones with various partners (boronic acids, organostannanes, and terminal alkynes, respectively) provide access to a wide range of substituted pyridazinones. thieme-connect.comresearchgate.net A notable strategy involves the use of a retro-ene-assisted fragmentation of a 2-hydroxymethyl-5-bromopyridazinone intermediate, which is reactive towards palladium-catalyzed reactions, allowing for the introduction of substituents at the 5-position. thieme-connect.com This approach provides a versatile and efficient one-pot procedure for preparing 5-substituted 6-phenyl-3(2H)-pyridazinones. thieme-connect.com
| Catalytic System | Description | Advantages | Potential Application for this compound |
| L-proline functionalized nanomagnetics | L-proline immobilized on magnetic nanoparticles, acting as a recyclable organocatalyst. nih.govresearchgate.net | High efficiency, reusability, environmentally friendly. nih.govresearchgate.net | One-pot synthesis from appropriate precursors. |
| Palladium Catalysis | Use of palladium complexes to catalyze cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira). thieme-connect.comresearchgate.net | High efficiency, versatility in forming C-C and C-heteroatom bonds. thieme-connect.comresearchgate.net | Synthesis of functionalized analogues from a halogenated this compound core. |
Regioselective Synthesis and Stereochemical Considerations
Regioselective Synthesis:
The regioselective synthesis of pyridazinones is crucial, especially when dealing with unsymmetrical precursors, to ensure the desired constitutional isomer is obtained. The reaction of an unsymmetrical 1,4-dicarbonyl compound with hydrazine can potentially lead to two regioisomeric products. The control of regioselectivity can often be achieved by modulating reaction conditions such as the solvent and the catalyst. organic-chemistry.org For instance, in the synthesis of substituted pyrazoles, a related class of heterocycles, the use of aprotic solvents with strong dipole moments like DMAc, DMF, or NMP has been shown to significantly improve regioselectivity compared to polar protic solvents. organic-chemistry.org Similar principles can be applied to the synthesis of this compound to ensure the correct placement of the phenyl groups relative to the carbonyl and N-H groups of the pyridazinone ring.
Stereochemical Considerations:
When the pyridazinone ring or its substituents contain stereocenters, controlling the stereochemistry becomes a critical aspect of the synthesis. numberanalytics.com The introduction of chiral centers can lead to enantiomers or diastereomers with potentially different biological activities. rsc.org For example, in the synthesis of tricyclic pyridazinone derivatives, the separation of enantiomers and the assignment of their absolute configuration have been shown to be important, with one enantiomer exhibiting significantly higher biological potency than the other. rsc.org Asymmetric synthesis strategies, such as the use of chiral catalysts or auxiliaries, can be employed to selectively produce a desired stereoisomer. numberanalytics.com For this compound itself, the core structure is achiral. However, derivatization at the nitrogen or the phenyl rings can introduce chirality, necessitating stereocontrolled synthetic methods.
Derivatization Strategies for this compound
Derivatization of the this compound scaffold is a key strategy for modulating its physicochemical properties and biological activity.
Functionalization at Nitrogen (N-alkylation, N-acylation)
The nitrogen atom at the 2-position of the pyridazinone ring is a common site for functionalization.
N-alkylation:
N-alkylation involves the introduction of an alkyl group onto the nitrogen atom. This is typically achieved by reacting the pyridazinone with an alkyl halide in the presence of a base. researchgate.net The choice of base and solvent can influence the outcome, with possibilities of N-alkylation versus O-alkylation. researchgate.net For instance, the alkylation of 4,5-dichloropyridazin-6-one with dibromoalkanes in the presence of potassium carbonate can yield both N- and O-alkylation products, while using a phase-transfer catalyst system like tetrabutylammonium (B224687) bromide/potassium hydroxide (B78521) can selectively favor N-alkylation. researchgate.net The introduction of various alkyl or substituted alkyl chains at the N-2 position of the pyridazinone ring has been shown to be a valuable strategy for modifying the pharmacological profile of these compounds. sarpublication.comnih.gov
N-acylation:
N-acylation introduces an acyl group to the nitrogen atom, typically by reaction with an acyl chloride or anhydride. This modification can also significantly impact the biological properties of the parent compound. For example, acyl-1,4-dihydropyridines have been utilized as effective acylation reagents for various N-heterocycles. mdpi.com
Substitution and Annulation Reactions on the Pyridazinone Core
Substitution Reactions:
The pyridazinone core can undergo various substitution reactions, allowing for the introduction of a wide range of functional groups. As previously mentioned, palladium-catalyzed cross-coupling reactions are powerful tools for introducing aryl, vinyl, and alkynyl substituents onto a halogenated pyridazinone ring. thieme-connect.comresearchgate.net Nucleophilic substitution reactions on halogenated pyridazinones can also be employed to introduce various nucleophiles. wur.nl These substitutions can dramatically alter the electronic and steric properties of the molecule, leading to changes in biological activity. sarpublication.comnih.gov
Annulation Reactions:
Annulation reactions involve the construction of a new ring fused to the existing pyridazinone core, leading to the formation of polycyclic systems. nih.gov These more complex, rigid structures can exhibit unique biological activities. For instance, intramolecular palladium-catalyzed arylation has been used to synthesize tetracyclic pyridazinone derivatives. researchgate.net The synthesis of various tricyclic pyridazinone systems has been reported, often starting from appropriate bicyclic γ-ketoacids and hydrazine, followed by oxidation. nih.gov These annulated pyridazinones have shown a range of pharmacological effects. nih.gov
| Derivatization Strategy | Reagents and Conditions | Resulting Modification |
| N-alkylation | Alkyl halide, base (e.g., K2CO3, TBA/KOH) researchgate.net | Introduction of an alkyl group at the N-2 position. |
| N-acylation | Acyl chloride, anhydride mdpi.com | Introduction of an acyl group at the N-2 position. |
| Substitution Reactions | Palladium catalysts, boronic acids, organostannanes, alkynes thieme-connect.comresearchgate.net | Introduction of aryl, vinyl, or alkynyl groups on the pyridazinone core. |
| Annulation Reactions | Intramolecular cyclization, often metal-catalyzed researchgate.netnih.gov | Formation of a new fused ring system. |
Chemical Reactivity, Reaction Mechanisms, and Transformations of 4,5 Diphenylpyridazin 3 2h One Systems
Electrophilic and Nucleophilic Reactions
The reactivity of the pyridazinone core is characterized by a nuanced interplay of electrophilic and nucleophilic character. The electron-withdrawing nature of the carbonyl group and the nitrogen atoms can render the ring susceptible to nucleophilic attack, particularly at the carbon atoms adjacent to the nitrogen atoms. Conversely, the lone pairs on the nitrogen atoms can participate in electrophilic reactions.
Studies on related pyridazinone systems, such as 4,5-dicyanopyridazine (DCP), have demonstrated a surprising reactivity as a heterocyclic electrophile. researchgate.net Under specific conditions, DCP can undergo formal SNAr2 reactions where a cyano group acts as a leaving group, allowing for the introduction of carbon nucleophiles like pyrrole (B145914) and indole (B1671886) systems. researchgate.net This suggests that the 4,5-diphenylpyridazin-3(2H)-one system could potentially undergo similar nucleophilic aromatic substitution reactions, although the phenyl groups would likely modulate the reactivity compared to cyano groups.
Furthermore, the nitrogen atoms in the pyridazinone ring can be targeted by electrophiles. For instance, N-alkylation and N-acylation are common reactions for pyridazinones, leading to the formation of N-substituted derivatives. These reactions are crucial for modifying the solubility, bioavailability, and pharmacological properties of pyridazinone-based compounds.
Cycloaddition Reactions and Heterocycle Annulation
Cycloaddition reactions are powerful tools for the construction of complex cyclic and heterocyclic systems. The pyridazinone ring, with its conjugated diene-like system, can participate in various cycloaddition reactions, acting as either the diene or the dienophile component depending on the reaction partner.
Inverse electron-demand Diels-Alder (HDA) reactions are a notable feature of electron-deficient pyridazines. researchgate.net For example, 4,5-dicyanopyridazine has shown significant reactivity as a heterocyclic azadiene in HDA processes with various dienophiles, including alkenes, alkynes, and enamines. researchgate.net This reactivity leads to the formation of dicyanocyclohexa-1,3-dienes and substituted phthalonitriles. researchgate.net It is plausible that this compound could also participate in HDA reactions, although the electronic effects of the phenyl groups would influence the reaction's feasibility and outcome.
Furthermore, the annulation of heterocyclic rings onto the pyridazinone framework is a key strategy for synthesizing more complex, fused heterocyclic systems. This can be achieved through various methods, including palladium-catalyzed annulation reactions involving hetaryne intermediates. nih.gov This approach allows for the concise appendage of multiple fused aromatic rings to a central heterocyclic core. nih.gov For instance, the annulation of an indole or carbazole (B46965) heterocycle can be achieved using indolyne and carbazolyne chemistry. nih.gov
Dipolar cycloaddition reactions also offer a pathway to five-membered heterocycles. libretexts.org These reactions involve a 3-atom dipole reacting with a dipolarophile. libretexts.org In the context of the pyridazinone system, suitably functionalized derivatives could act as dipolarophiles, or the pyridazinone ring itself could be modified to generate a dipolar species.
The following table summarizes some cycloaddition reactions involving pyridazine (B1198779) derivatives:
| Reaction Type | Reactants | Product Type | Reference |
| Hetero Diels-Alder | 4,5-Dicyanopyridazine + Ethyl vinyl ether | Benzonitrile and Bicyclic adducts | mdpi.com |
| [4+2] Cycloaddition | 4,5-Dicyanopyridazine + 1,2,3-Triphenylcyclopropene | Cycloheptatriene | mdpi.com |
| [4+3] Cycloaddition | 3-Alkenylindoles + Oxyallyl cations | Cyclohepta[b]indoles | uchicago.edu |
| [3+2] Cycloaddition | 5-Allenyloxazolidine-2,4-diones + Nitrile N-oxides | Spiroheterocycles | rsc.org |
Oxidation and Reduction Chemistry
The pyridazinone ring system can undergo both oxidation and reduction reactions, leading to a variety of transformed products.
Oxidation: The oxidation of dihydropyridazinones to their corresponding aromatic pyridazinones is a common transformation. Studies have shown that 4- and 5-phenyldihydropyridazin-3(2H)-ones are more readily oxidized to phenylpyridazinones compared to the 6-phenyl isomer. rsc.org This suggests that the position of the phenyl substituent significantly influences the ease of oxidation. The oxidation can be achieved using various oxidizing agents.
Reduction: The reduction of the pyridazinone ring can lead to dihydropyridazinone or tetrahydropyridazinone derivatives. For example, 4- and 5-phenyldihydropyridazin-3(2H)-ones can be smoothly reduced to tetrahydropyridazinones by hydrogenation over a platinum catalyst. rsc.org However, these compounds were found to be unaffected by palladium in the presence of hydrazine (B178648) or cyclohexene, highlighting the specificity of the reducing conditions. rsc.org
The following table outlines some oxidation and reduction reactions of phenyl-substituted pyridazinone derivatives:
| Reaction Type | Starting Material | Reagent | Product | Reference |
| Oxidation | 4-Phenyldihydropyridazin-3(2H)-one | Oxidizing agent | 4-Phenylpyridazin-3(2H)-one | rsc.org |
| Oxidation | 5-Phenyldihydropyridazin-3(2H)-one | Oxidizing agent | 5-Phenylpyridazin-3(2H)-one | rsc.org |
| Reduction | 4-Phenyldihydropyridazin-3(2H)-one | H₂/Pt | 4-Phenyltetrahydropyridazin-3(2H)-one | rsc.org |
| Reduction | 5-Phenyldihydropyridazin-3(2H)-one | H₂/Pt | 5-Phenyltetrahydropyridazin-3(2H)-one | rsc.org |
Tautomerism and Isomerization Processes within the Pyridazinone Framework
Keto-Enol and N-H Tautomerism
Pyridazin-3(2H)-one and its derivatives can exist in different tautomeric forms. The most common tautomerism observed is the keto-enol tautomerism, where the compound can exist as either the pyridazin-3(2H)-one (keto form) or the pyridazin-3-ol (enol form). nih.gov The equilibrium between these two forms is influenced by factors such as the solvent and the nature of substituents on the pyridazinone ring.
In addition to keto-enol tautomerism, N-H tautomerism is also possible, where the proton on the nitrogen atom can migrate to another nitrogen atom in the ring or to the exocyclic oxygen atom. The presence of phenyl groups at the 4 and 5 positions can influence the relative stabilities of these tautomers through steric and electronic effects.
Theoretical studies using density functional theory (DFT) have been employed to investigate the tautomeric conversion of pyridazin-3(2H)-one to pyridazin-3-ol. nih.gov These studies have considered different mechanisms for this process, including direct hydrogen transfer and a double hydrogen transfer via a dimeric species. nih.gov
Mechanistic Aspects of Tautomeric Interconversions
The mechanism of tautomeric interconversion has been a subject of theoretical investigation. For the conversion of pyridazin-3(2H)-one to pyridazin-3-ol, two primary mechanisms have been proposed. nih.gov The first involves a direct transfer of the hydrogen atom, which is associated with a high activation energy due to the strained four-membered transition state. nih.gov The second mechanism involves the formation of a dimer, allowing for a double hydrogen transfer with a significantly lower activation energy. nih.gov
The role of the solvent is also crucial in these interconversions. Theoretical studies have shown that the use of protic polar solvents is necessary to reduce the high activation energy associated with the direct hydrogen transfer mechanism. nih.gov
Mechanistic Investigations of Key Reactions
Understanding the mechanisms of reactions involving the this compound system is essential for controlling reaction outcomes and designing new synthetic methodologies.
Mechanistic studies on the reactions of related pyridazine derivatives have provided valuable insights. For example, in the case of 4,5-dicyanopyridazine, its reactivity in both inverse electron-demand Diels-Alder reactions and nucleophilic aromatic substitution reactions has been rationalized by considering the electronic properties of the pyridazine ring. mdpi.com The electron-withdrawing cyano groups enhance the electrophilicity of the ring, making it susceptible to both types of reactions. mdpi.com
Similarly, the regiochemistry of reactions involving substituted pyridazinones has been investigated. For instance, the reaction of 2-chloromethyl-4,5-dichloropyridazin-3(2H)-one with phenols has been shown to be dependent on the base, solvent, and the nature of the substituents on the phenol. researchgate.net
Advanced Spectroscopic and Structural Elucidation Techniques for 4,5 Diphenylpyridazin 3 2h One Systems
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural assignment of 4,5-diphenylpyridazin-3(2H)-one systems. It provides detailed information about the chemical environment of individual atoms.
1D and 2D NMR Methodologies
One-dimensional (1D) NMR techniques, such as ¹H and ¹³C NMR, are fundamental for determining the basic structure of these compounds. jocpr.commdpi.com For instance, in a related compound, 4,5-dichloropyridazin-3-(2H)-one, ¹H and ¹³C NMR were used for its initial characterization. jocpr.comresearchgate.net For more complex structures and to definitively assign all proton and carbon signals, two-dimensional (2D) NMR experiments are employed. Techniques like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are invaluable. mdpi.com HSQC correlates directly bonded proton and carbon atoms, while HMBC reveals longer-range couplings (typically 2-3 bonds), which helps in piecing together the molecular skeleton. mdpi.com For example, key correlations in ¹H–¹³C HMBC spectra were instrumental in characterizing the structure of 4,5-dimethylfuro[3,4-d]pyridazin-1(2H)-one. mdpi.com These methodologies are essential for confirming the connectivity of the phenyl and pyridazinone rings in the target molecule.
Application in Probing Dynamic Processes (e.g., Tautomerism, Conformation)
NMR spectroscopy is also a powerful tool for studying dynamic processes such as tautomerism. Pyridazinone derivatives can exist in lactam-lactim tautomeric forms. mdpi.com The position of the equilibrium can be influenced by factors like substituents and the solvent. nih.gov Studies on related pyrimido[4,5-c]pyridazine-diones have shown that these compounds predominantly exist in the lactam form in DMSO-d6. nih.govresearchgate.net Deuterium isotope effects on ¹³C chemical shifts can be analyzed to determine the equilibrium constants of keto-enol tautomers. ruc.dk Furthermore, dynamic NMR studies can determine the energy barriers for processes like prototropic tautomerism. nih.gov For instance, the free-energy barrier for tautomerism in a dihydroxy-2-imidazolidinone derivative was determined to be 81 ± 2 KJ mol⁻¹. nih.gov These approaches can be applied to this compound to understand its tautomeric preferences and conformational dynamics in solution.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is crucial for determining the molecular weight of this compound and for gaining structural information through the analysis of its fragmentation patterns. High-resolution mass spectrometry (HRMS) provides highly accurate molecular weight data, which aids in confirming the elemental composition.
Upon ionization, typically through techniques like electrospray ionization (ESI) or electron impact (EI), the molecular ion is generated. nih.gov The subsequent fragmentation of this ion provides a unique fingerprint that can be used for structural elucidation. Common fragmentation pathways for heterocyclic compounds often involve cleavages of the ring system and the loss of substituents. For pyridazinone structures, characteristic losses can include the elimination of small molecules like N₂, CO, or fragments from the phenyl rings. The fragmentation of pentan-3-one, for example, shows a primary split on either side of the carbonyl group. libretexts.org Similarly, in aromatic ketones, a common fragmentation is the loss of the R group via α-cleavage, followed by the loss of CO. The analysis of these fragmentation patterns, often aided by tandem mass spectrometry (MS/MS) techniques, allows for the detailed structural characterization of the molecule and its analogues. nih.gov
Table 1: Representative Mass Spectrometry Data for a Related Pyridazinone Analog
| Ion Type | m/z (relative intensity %) | Proposed Fragment |
| [M+H]⁺ | Varies | Protonated molecular ion |
| Fragment 1 | Varies | Loss of a specific side chain or functional group |
| Fragment 2 | Varies | Ring cleavage product |
Note: The specific m/z values and relative intensities are dependent on the exact structure of the analog and the ionization method used.
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques used to identify the functional groups present in this compound. nih.gov
IR spectroscopy measures the absorption of infrared radiation by the molecule, which excites molecular vibrations. Key characteristic absorption bands for this compound would include:
N-H stretching: A broad band typically in the region of 3100-3300 cm⁻¹, indicative of the lactam N-H group.
C=O stretching: A strong absorption band around 1650-1690 cm⁻¹, characteristic of the cyclic amide (lactam) carbonyl group.
C=C and C=N stretching: Bands in the 1400-1600 cm⁻¹ region, corresponding to the aromatic phenyl rings and the pyridazinone ring.
C-H stretching: Bands above 3000 cm⁻¹ for the aromatic C-H bonds.
Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary information. While C=O stretching is often weak in Raman spectra, the vibrations of the aromatic rings and the heterocyclic core generally produce strong Raman signals. The combination of IR and Raman spectroscopy provides a more complete picture of the vibrational modes of the molecule. For example, in the analysis of pyridine (B92270), both IR and Raman spectra were recorded and analyzed to understand its vibrational characteristics. researchgate.net
Table 2: Typical Vibrational Frequencies for Functional Groups in Pyridazinone Systems
| Functional Group | IR Frequency Range (cm⁻¹) | Raman Signal Intensity |
| N-H Stretch | 3100-3300 | Medium |
| Aromatic C-H Stretch | 3000-3100 | Strong |
| C=O Stretch (Lactam) | 1650-1690 | Weak |
| Aromatic C=C Stretch | 1450-1600 | Strong |
| C=N Stretch | 1600-1650 | Medium |
X-ray Crystallography for Solid-State Structural Determination
For instance, a study on 4,5-dimethylfuro[3,4-d]pyridazin-1(2H)-one used single-crystal X-ray diffraction to confirm its lactam form in the solid phase. mdpi.com Similarly, the crystal structure of 4,5-dichloropyridazin-3-(2H)-one was determined to be in the monoclinic space group P21/c. jocpr.comresearchgate.net Such analyses would reveal the planarity of the pyridazinone ring and the torsion angles of the phenyl substituents relative to the central ring system in this compound. Furthermore, X-ray crystallography provides insights into intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the crystal packing. mdpi.com
Table 3: Illustrative Crystallographic Data for a Pyridazinone Derivative
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 5.22 (1) |
| b (Å) | 9.08 (2) |
| c (Å) | 12.97 (3) |
| β (°) | 100.47 (2) |
| Volume (ų) | Varies |
| Z | 4 |
Data is for 4,5-dichloropyridazin-3-(2H)-one and serves as an example. jocpr.com
UV-Vis Spectroscopy for Electronic Transitions and Molecular Recognition
UV-Vis spectroscopy probes the electronic transitions within a molecule and is sensitive to the extent of conjugation. uzh.chlibretexts.org The this compound system, with its conjugated phenyl and pyridazinone moieties, is expected to exhibit characteristic UV-Vis absorption bands. lumenlearning.com The principal electronic transitions are typically π → π* and n → π* transitions. uzh.ch
The π → π* transitions, arising from the promotion of an electron from a π bonding orbital to a π* antibonding orbital, are generally intense and occur at shorter wavelengths. libretexts.org The n → π* transitions, involving the promotion of a non-bonding electron (from the nitrogen or oxygen atoms) to a π* antibonding orbital, are typically less intense and occur at longer wavelengths. uzh.ch
The position and intensity of the absorption maxima (λ_max) are influenced by the solvent polarity and the nature of the substituents on the phenyl rings. scispace.comphyschemres.org For example, as the conjugation in a system increases, the HOMO-LUMO energy gap decreases, leading to a bathochromic (red) shift in the absorption wavelength. libretexts.orglumenlearning.com This technique is also valuable for studying molecular recognition events, as the binding of a guest molecule can perturb the electronic environment of the chromophore, resulting in a change in the UV-Vis spectrum.
Table 4: Representative UV-Vis Absorption Data for a Related Heterocyclic System
| Solvent | λ_max (nm) | Type of Transition |
| Dichloromethane | 301 | π → π |
| Dimethyl sulfoxide | 303 | π → π |
| Gas Phase (Calculated) | 313.81 | π → π* |
Data is for (3,5-Diphenyl-4,5-dihydro-1H-pyrazol-1-yl)(phenyl)methanone and serves as an example. scispace.com
Computational and Theoretical Investigations of 4,5 Diphenylpyridazin 3 2h One
Quantum Chemical Calculations (DFT, ab initio)
Quantum chemical calculations, particularly Density Functional Theory (DFT), have become indispensable tools for investigating the properties of pyridazinone derivatives. These methods offer a good balance between computational cost and accuracy, making them suitable for studying the geometry, electronic properties, and vibrational frequencies of these molecules.
Electronic Structure and Molecular Orbital Analysis
The electronic structure of pyridazinone derivatives is key to understanding their reactivity and spectroscopic properties. Molecular orbital theory describes the distribution of electrons in a molecule, with the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) being of particular interest. The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. The energy gap between HOMO and LUMO is an indicator of the molecule's chemical reactivity and stability.
For a related compound, 4,5-Dichloropyridazin-3(2H)-one, DFT calculations at the B3LYP/6-31G(d,p) level of theory have been performed to analyze its electronic properties. researchgate.netjocpr.com These studies reveal the distribution of electron density and the energies of the frontier molecular orbitals. The molecular electrostatic potential (MEP) map, for instance, identifies the regions of a molecule that are rich or poor in electrons, thereby predicting the sites for electrophilic and nucleophilic attack. In 4,5-Dichloropyridazin-3(2H)-one, the most negative region is located on the oxygen atom of the carbonyl group, indicating it as a likely site for electrophilic attack. researchgate.net
By analogy, for 4,5-Diphenylpyridazin-3(2H)-one, the phenyl rings would significantly influence the electronic distribution through their electron-donating or -withdrawing capabilities, depending on the substitution pattern. The conjugation between the phenyl rings and the pyridazinone core would likely lead to a smaller HOMO-LUMO gap compared to the dichloro-analogue, suggesting higher reactivity.
Table 1: Calculated Electronic Properties for a Representative Pyridazinone Derivative (4,5-Dichloropyridazin-3(2H)-one)
| Property | Value |
| HOMO Energy | [Data not available in search results] |
| LUMO Energy | [Data not available in search results] |
| HOMO-LUMO Gap | [Data not available in search results] |
| Dipole Moment | [Data not available in search results] |
Conformational Analysis and Potential Energy Surfaces
The presence of the two phenyl rings in this compound introduces significant conformational flexibility. The rotation of these rings relative to the pyridazinone core gives rise to different conformers with varying energies. Conformational analysis aims to identify the most stable conformer(s) and to map the potential energy surface (PES) associated with these rotations.
Studies on diphenylmethane, a molecule with two rotating phenyl rings, have utilized a combination of NMR spectroscopy and quantum chemistry to determine its conformational distribution. soton.ac.uk A similar approach could be applied to this compound. DFT calculations would be employed to calculate the energy of the molecule as a function of the dihedral angles defining the orientation of the phenyl rings. The results of such calculations would likely show that the most stable conformation is one where the phenyl rings are twisted out of the plane of the pyridazinone ring to minimize steric hindrance. The PES would reveal the energy barriers for rotation between different conformations.
Reaction Mechanism Elucidation and Transition State Analysis
Computational methods are powerful tools for elucidating the mechanisms of chemical reactions. For pyridazinone derivatives, this can involve studying their synthesis, tautomerization, or their interactions with biological targets. DFT calculations can be used to map the reaction pathway, identify transition states, and calculate activation energies.
For example, the synthesis of a furo[3,4-d]pyridazin-1(2H)-one derivative, which shares the pyridazinone core, has been studied, and its structure was confirmed by various spectroscopic methods and X-ray diffraction. mdpi.com While the reaction mechanism was not computationally investigated in this specific study, such an analysis would typically involve locating the transition state for the cyclocondensation reaction and calculating the energy barrier for the process. This information is invaluable for optimizing reaction conditions and understanding the factors that control the reaction outcome.
Tautomeric Equilibrium Modeling and Solvent Effects
Pyridazin-3(2H)-ones can exist in different tautomeric forms, most commonly the lactam and lactim forms. The position of this equilibrium is crucial as the different tautomers can exhibit distinct chemical and biological properties. Computational modeling can predict the relative stabilities of these tautomers and how the equilibrium is influenced by the surrounding environment.
Studies on similar heterocyclic systems, like 3-pyridone/3-hydroxypyridine, have shown that the tautomeric equilibrium is highly sensitive to the solvent. nih.gov In aqueous solutions, the more polar zwitterionic form can be favored, while in non-polar environments, the less polar enol form may dominate. For this compound, DFT calculations coupled with a polarizable continuum model (PCM) of solvation could be used to model the tautomeric equilibrium in different solvents. mdpi.com Such studies would calculate the relative energies of the lactam and lactim forms in both the gas phase and in various solvents, providing insights into how the solvent stabilizes one tautomer over the other.
A study on 4,5-dimethylfuro[3,4-d]pyridazin-1(2H)-one confirmed through IR and NMR spectroscopy, as well as X-ray analysis, that it exists in the lactam form in both solution and the solid phase. mdpi.com This suggests that for many pyridazinone derivatives, the lactam form is the more stable tautomer.
Molecular Dynamics Simulations and Ligand-Binding Predictions (non-clinical context)
Molecular dynamics (MD) simulations provide a way to study the dynamic behavior of molecules over time. In the context of this compound, MD simulations could be used to explore its conformational landscape in solution, its interaction with other molecules, or its potential to bind to a target protein (in a non-clinical research context).
For instance, MD simulations have been used to study the binding of inhibitors to the HCV NS5B polymerase, including derivatives of 5-hydroxy-2H-pyridazin-3-one. nih.gov These simulations, often performed in conjunction with molecular docking, can reveal the key interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions. The stability of the ligand-protein complex can be assessed, and the binding free energy can be calculated to predict the binding affinity. nih.govnih.gov Although this example is in a drug discovery context, the methodology is broadly applicable to understanding ligand-receptor interactions in any biological system.
In Silico Approaches for Chemical Space Exploration and Design
The vastness of chemical space, the collection of all possible molecules, makes it impossible to synthesize and test every compound. In silico methods provide a means to navigate this space and identify promising candidates for a particular application. For pyridazinone derivatives, this could involve designing new molecules with enhanced properties.
Virtual screening is a common in silico technique where large libraries of compounds are computationally evaluated for their potential to bind to a target or to possess a desired property. nih.govchemrxiv.org This can be done using either ligand-based or structure-based methods. In a ligand-based approach, a model is built based on a set of known active compounds, and this model is then used to screen for new compounds with similar features. In a structure-based approach, the three-dimensional structure of the target is used to dock and score potential ligands. These approaches can be used to design novel pyridazinone derivatives with tailored electronic, optical, or binding properties.
Strategic Applications and Emerging Roles of 4,5 Diphenylpyridazin 3 2h One Derivatives
Role as Versatile Building Blocks in Organic Synthesis
The inherent reactivity of the 4,5-diphenylpyridazin-3(2H)-one core makes it a valuable starting material for the synthesis of more complex chemical entities. Its ability to undergo various chemical transformations allows for the construction of a diverse array of molecular architectures.
Construction of Fused Heterocyclic Systems
The this compound moiety serves as a robust platform for the synthesis of various fused heterocyclic systems. These reactions often exploit the reactivity of the pyridazinone ring, enabling the annulation of additional rings and the creation of novel polycyclic structures.
For instance, derivatives of 4,5-dihydropyridazin-3(2H)-one can be readily oxidized to the corresponding pyridazinones, which can then undergo further reactions. nih.gov The synthesis of new pyridazino[4,5-b]indol-4-ones has been achieved, demonstrating the utility of pyridazin-3(2H)-one analogs in constructing complex, multi-ring systems. nih.gov These synthetic strategies open avenues to novel chemical entities with potential applications in various fields.
Furthermore, research has demonstrated the synthesis of annelated 1,2,3-selena/thiadiazoles and 2H-diazaphospholes starting from a 2-methyl-6-(4-aminophenyl)-4,5-dihydro-3(2H)-pyridazinone synthon. mdpi.com This highlights the role of the pyridazinone core in generating diverse heterocyclic structures through reactions like oxidative cyclization and condensation. The resulting fused systems often exhibit unique chemical and physical properties, making them attractive targets for further investigation.
A method for synthesizing 4,5-dimethylfuro[3,4-d]pyridazin-1(2H)-one, a new fused biheterocycle, has also been proposed, further illustrating the versatility of the pyridazinone scaffold in creating novel fused systems. mdpi.com
Precursors for Complex Molecular Architectures
Beyond the construction of fused systems, this compound and its derivatives are valuable precursors for more intricate and complex molecular architectures. While specific examples detailing the use of this compound in the total synthesis of highly complex natural products are not extensively documented, its potential is evident from the variety of reactions it can undergo.
The synthesis of new 4,5-dihydro-3(2H)pyridazinone derivatives with various substituents has been reported, showcasing the ability to introduce molecular complexity and diversity starting from a simpler pyridazinone core. researchgate.net The functional groups on the phenyl rings and the pyridazinone nucleus can be modified to build larger and more complex structures. For example, the synthesis of π-conjugated polycyclic compounds often involves the late-stage extrusion of chalcogen fragments from heterocyclic precursors, a strategy that could potentially be applied to pyridazinone derivatives to create complex aromatic systems. beilstein-journals.org
Non-Pharmaceutical Agro-Chemical Applications (e.g., Insecticides, Herbicides, Plant Growth Regulators)
The biological activity of pyridazinone derivatives extends to the field of agriculture, where they have been investigated for their potential as insecticides, herbicides, and plant growth regulators.
Research into 5,6-diphenylpyridazin-3-one (B1222894) derivatives, close isomers of the title compound, has revealed significant herbicidal activity. nih.gov These compounds were found to cause mitotic disruption in seedling root tissues, indicating their potential as agents for weed control. The study highlighted that derivatives bearing a nitrile substituent at the 4-position of the pyridazinone ring were particularly active. nih.gov
Furthermore, a patent has been filed for diphenylpyridazinone derivatives and their use as herbicides and plant growth regulators, underscoring the commercial interest in this class of compounds for agricultural applications. beilstein-journals.org While the patent covers a broad range of related structures, it points to the potential of the this compound scaffold in the development of new agrochemicals.
In the realm of insecticides, while specific studies on this compound derivatives are limited, the broader class of pyridazinone derivatives has shown promise. Patents for insecticidal and miticidal compositions containing novel pyridazinone derivatives have been granted, indicating the potential of this heterocyclic core in pest management. nih.gov Additionally, various pyridine (B92270) and dihydropyridine (B1217469) derivatives, which share some structural similarities with pyridazinones, have been synthesized and evaluated for their insecticidal activities against various pests. nih.govrsc.orgmdpi.commdpi.com
Applications in Materials Science and Supramolecular Chemistry
The unique structural and electronic properties of this compound derivatives make them attractive candidates for applications in materials science and supramolecular chemistry. Their ability to engage in non-covalent interactions drives their self-assembly into ordered nanostructures and their potential for molecular recognition.
Self-Assembly into Nanomaterials (e.g., nanofibers, nanorods)
The pyridazine (B1198779) ring, with its high dipole moment and capacity for hydrogen bonding, can direct the self-assembly of derivatives into well-defined nanomaterials. nih.gov While direct studies on the self-assembly of this compound itself are not widely reported, research on related structures demonstrates this potential.
The general principles of supramolecular chemistry, particularly host-guest interactions, are fundamental to the construction of such nanomaterials. mdpi.comnih.gov By modifying the this compound scaffold with appropriate functional groups, it is possible to program their self-assembly into specific morphologies like nanofibers and nanorods.
Molecular Recognition and Host-Guest Chemistry
The pyridazine heterocycle is known to be important in molecular recognition due to its weak basicity, high dipole moment that supports π-π stacking interactions, and its ability to act as a dual hydrogen-bond acceptor. nih.gov These properties are crucial for the development of host-guest systems.
Although specific host-guest complexes involving this compound as the host are not extensively documented, the general principles of molecular recognition suggest its potential in this area. rsc.orgmdpi.com The aromatic phenyl groups and the polar pyridazinone core could create a binding pocket suitable for specific guest molecules. The formation of such host-guest complexes can be driven by a combination of hydrogen bonding, π-π stacking, and van der Waals forces. The development of synthetic receptors for the recognition of specific molecules is a burgeoning field, and the this compound scaffold offers a promising platform for the design of new host molecules.
Applications in Dye Chemistry
Research into the application of this compound derivatives has predominantly focused on their use as disperse dyes. These dyes, which are non-ionic and have low water solubility, are well-suited for the dyeing of hydrophobic fibers like polyester. The process typically involves dispersing the finely ground dye in an aqueous medium and applying it to the fabric at high temperatures and pressures. This allows the dye molecules to penetrate the amorphous regions of the polymer fibers, resulting in coloration.
Investigations have shown that by modifying the core structure of this compound, a range of colors can be achieved. A notable area of exploration involves the synthesis of azo disperse dyes by coupling derivatives of the pyridazinone moiety with various aromatic compounds. This approach has led to the development of dyes that impart a spectrum of shades, particularly in the orange to red range.
The performance of these dyes is a critical aspect of their evaluation. Key parameters include their spectral properties, such as the maximum absorption wavelength (λmax), which determines the color of the dye, and their fastness properties. Fastness refers to the resistance of the color to various environmental factors, including light, washing, and rubbing. Studies have been conducted to assess these properties, providing valuable insights into the durability and practicality of these novel dyes in textile applications.
| Dye Structure/Derivative | Target Fiber | Color Hue | λmax (nm) | Light Fastness (Rating) | Wash Fastness (Rating) | Rubbing Fastness (Rating) |
| Arylazo-pyridazinone Derivative A | Polyester | Orange-Red | 480-520 | 4-5 | 4-5 | 4-5 |
| Heterocyclic-pyridazinone Derivative B | Polyester | Yellow-Orange | 450-480 | 4 | 4-5 | 4-5 |
| Substituted Phenylazo-pyridazinone C | Polyester | Red | 510-540 | 3-4 | 4 | 4 |
Note: The data in this table is representative of the type of information found in research on disperse dyes and is for illustrative purposes. Specific values for derivatives of this compound would be detailed in dedicated scientific literature. The fastness ratings are typically on a scale of 1 to 5 or 1 to 8, with higher numbers indicating better fastness.
The exploration of this compound derivatives in dye chemistry is an ongoing field of research. Scientists continue to synthesize new variants and evaluate their properties to develop dyes with improved color vibrancy, durability, and more environmentally friendly application processes.
Conclusion and Future Research Perspectives in 4,5 Diphenylpyridazin 3 2h One Chemistry
Summary of Key Academic Contributions
Research surrounding 4,5-Diphenylpyridazin-3(2H)-one has primarily focused on its synthesis and the subsequent derivatization to explore its chemical space. The foundational synthesis typically involves the condensation of a 1,2-dicarbonyl compound, specifically benzil, with hydrazine (B178648) hydrate (B1144303) or its derivatives. This straightforward approach has been instrumental in providing access to the core pyridazinone structure.
Subsequent academic efforts have largely revolved around the modification of the pyridazinone ring, particularly at the N-2 position. These modifications have led to the synthesis of a wide array of derivatives with varying electronic and steric properties. Key contributions include the introduction of alkyl, aryl, and heteroaryl substituents, as well as the exploration of reactions such as N-alkylation, N-acylation, and N-arylation. These studies have provided valuable insights into the reactivity of the pyridazinone scaffold.
Identification of Unexplored Synthetic Avenues
Despite the progress made, several synthetic avenues related to this compound remain underexplored. The functionalization of the phenyl rings at the C-4 and C-5 positions has received limited attention. The introduction of various substituents on these rings could significantly modulate the compound's properties and lead to the discovery of novel derivatives. Methodologies such as electrophilic aromatic substitution or cross-coupling reactions could be employed for this purpose.
Furthermore, the exploration of multicomponent reactions involving the this compound scaffold is a promising yet largely untapped area. nih.gov Such reactions could provide a rapid and efficient means to construct complex molecular architectures incorporating the pyridazinone core. The development of novel cycloaddition reactions involving the pyridazinone ring as a dienophile or diene also presents an exciting opportunity for synthetic innovation. nih.govmdpi.com
Opportunities for Advanced Mechanistic Investigations
A deeper understanding of the reaction mechanisms governing the synthesis and transformations of this compound is crucial for the rational design of new synthetic routes and the optimization of existing ones. While the general pathways for many reactions are understood, detailed mechanistic studies employing computational and experimental techniques are lacking.
For instance, a thorough investigation into the kinetics and thermodynamics of the initial cyclocondensation reaction could reveal key factors influencing the reaction efficiency. Similarly, detailed mechanistic studies of the various N-functionalization reactions could provide insights into the role of catalysts, solvents, and substituent effects. Such investigations would not only enhance the fundamental understanding of pyridazinone chemistry but also pave the way for the development of more efficient and selective synthetic protocols.
Potential for Novel Applications in Non-Clinical Fields
While much of the research on pyridazinone derivatives has been driven by their potential in medicinal chemistry, the unique structural and electronic properties of this compound and its derivatives suggest potential applications in other scientific domains. researchgate.netmdpi.com
The presence of the extended π-system and the polar lactam functionality makes these compounds interesting candidates for investigation in materials science. Their photophysical properties, such as fluorescence and phosphorescence, could be explored for applications in organic light-emitting diodes (OLEDs) or as fluorescent probes. The ability of the pyridazinone ring to participate in hydrogen bonding and π-π stacking interactions could also be exploited in the design of supramolecular assemblies and functional materials.
Furthermore, the coordination chemistry of this compound with various metal ions is an area ripe for exploration. The pyridazinone moiety can act as a ligand, and the resulting metal complexes could exhibit interesting catalytic or magnetic properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
